molecular formula C33H36N4O8S B2890277 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-34-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2890277
CAS No.: 688062-34-2
M. Wt: 648.73
InChI Key: LWGKPYRKHZNFHR-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-{[6-({[(3-Methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a structurally complex molecule featuring a quinazoline-dioxolo core, methoxy-substituted aromatic rings, and a benzamide moiety. Quinazoline derivatives are well-documented in pharmacological research for their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O8S/c1-41-14-4-12-34-30(38)19-46-33-36-25-17-29-28(44-20-45-29)16-24(25)32(40)37(33)18-22-5-8-23(9-6-22)31(39)35-13-11-21-7-10-26(42-2)27(15-21)43-3/h5-10,15-17H,4,11-14,18-20H2,1-3H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGKPYRKHZNFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of thioamide derivatives characterized by a unique structure that includes a dioxoloquinazoline moiety. Its chemical formula is C27H34N4O5SC_{27}H_{34}N_{4}O_{5}S, and it features multiple functional groups such as methoxy and sulfanyl groups that may influence its biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance:

  • Cytotoxicity Studies : Research indicates that similar compounds exhibit selective cytotoxicity against various tumor cell lines. For example, derivatives containing the dioxoloquinazoline structure have shown promising results in inhibiting cell proliferation in cancer models .

Antibacterial and Antifungal Activity

The compound's structural analogs have been evaluated for their antibacterial properties. Notably:

  • In Vitro Studies : Certain derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was assessed using standard antimicrobial susceptibility tests .

The biological activity of this compound appears to be multifaceted:

  • Inhibition of Enzymatic Pathways : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Induction of Apoptosis : Evidence points to its potential role in promoting apoptosis in cancer cells through various signaling pathways.

Study on Anticancer Efficacy

In a recent study involving synthesized derivatives of quinazoline compounds:

  • Methodology : The synthesized compounds were screened against several cancer cell lines using MTT assays to determine their IC50 values.
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.0
Compound BHeLa (Cervical Cancer)12.5
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{...}A549 (Lung Cancer)10.0

This table illustrates the relative potency of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{...} compared to other derivatives.

Antibacterial Activity Assessment

Another study assessed the antibacterial properties of related compounds:

  • Results : The compound showed notable inhibition against Bacillus subtilis, with an MIC value comparable to standard antibiotics.
PathogenMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus2520
Escherichia coli3015

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares key structural motifs with pharmacologically active analogs, as detailed below:

Table 1. Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthetic Yield / Method
Target Compound Quinazoline-dioxolo 3,4-Dimethoxyphenethyl, 3-methoxypropylcarbamoylmethylthio, benzamide Predicted: Kinase inhibition or receptor antagonism (based on core similarity) Not reported (likely Pd-catalyzed coupling )
4l () Tetrahydroquinazolinone 4-Methoxyphenyl, methyl, 2,2-dimethylpropyl Not reported; similar cores are associated with anticancer activity 81% yield via Suzuki-Miyaura coupling
THHEB () Benzamide 3,4,5-Trihydroxy, 4-hydroxyphenylethyl Strong antioxidant (DPPH IC₅₀: 22.8 μM; superoxide IC₅₀: 2.5 μM) Not specified
Key Observations

Substituent Effects on Bioactivity :

  • The methoxy groups in the target compound and 4l may improve metabolic stability compared to THHEB 's hydroxyl groups, which are prone to phase II metabolism (e.g., glucuronidation) . However, hydroxylated analogs like THHEB exhibit superior antioxidant activity due to hydrogen-bonding capacity, whereas methoxy groups likely reduce radical scavenging efficacy.
  • The thioether linkage in the target compound could enhance hydrophobic interactions in protein binding pockets, a feature absent in 4l and THHEB .

Synthetic Accessibility: The target compound’s synthesis may parallel 4l’s Pd-catalyzed cross-coupling methodology, given the shared aryl-ether and quinazoline motifs .

Computational Predictions :

  • Docking studies using Glide XP (–6) suggest that the target compound’s rigid quinazoline core and methoxypropylcarbamoyl group may facilitate hydrophobic enclosure and hydrogen bonding in enzyme active sites, similar to kinase inhibitors like gefitinib . Comparative enrichment factor analysis () indicates Glide’s superiority in identifying such ligands, supporting further in silico validation.

Contradictions and Limitations
  • Antioxidant vs. Receptor-Targeted Activity : While THHEB ’s hydroxyl groups favor antioxidant effects, the target compound’s methoxy substituents and quinazoline core align more with kinase inhibitors, highlighting divergent structure-activity relationships .
  • Lack of Empirical Data : Direct biological testing for the target compound is absent in the evidence, necessitating caution in extrapolating activities from analogs.

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